molecular formula C8H7N3O B1460542 Imidazo[1,2-a]pyridine-6-carbaldehyde oxime CAS No. 1709825-51-3

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

Cat. No. B1460542
CAS RN: 1709825-51-3
M. Wt: 161.16 g/mol
InChI Key: CCKHIVICLNQTGL-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One approach involves the use of molecular iodine as an environmentally benign catalyst leading to the synthesis of pharmacologically significant imidazo[1,2-a]pyridine scaffolds . Another method involves a NaOH-promoted cycloisomerisation of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridine-6-carbaldehyde oxime is represented by the empirical formula C8H6N2O . The molecular weight is 146.15 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized via radical reactions . This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-6-carbaldehyde is a solid compound with a melting point of 151-153 °C .

Scientific Research Applications

Materials Science

Imidazo[1,2-a]pyridine derivatives are known for their structural character, which makes them valuable in materials science. They can be used as organic building blocks for the synthesis of complex molecules with specific physical properties, potentially useful in the development of new materials .

Pharmaceuticals

In the pharmaceutical industry, these compounds have been utilized as scaffolds for drug development. Their structural versatility allows for the creation of a wide range of bioactive molecules, including those with potential therapeutic effects against various diseases .

Optoelectronic Devices

The optoelectronic properties of imidazo[1,2-a]pyridine derivatives make them candidates for use in devices such as light-emitting diodes (LEDs) and solar cells. Their ability to emit light when electrically stimulated is particularly valuable in the development of energy-efficient lighting and displays .

Sensors

Imidazo[1,2-a]pyridine-based sensors can be designed to detect environmental changes or the presence of specific chemicals. These compounds can be engineered to change color or emit light in response to certain stimuli, making them useful for various sensing applications .

Anti-Cancer Drugs

The structural framework of imidazo[1,2-a]pyridine derivatives has been explored for the development of anti-cancer agents. Their ability to interact with biological targets can be harnessed to design drugs that inhibit the growth of cancer cells .

Confocal Microscopy

As emitters for confocal microscopy, these compounds can be used to label biological specimens. Their luminescent properties allow for the visualization of cells and tissues at high resolution, aiding in medical diagnosis and research .

Imaging

Imidazo[1,2-a]pyridine derivatives can serve as contrast agents in imaging techniques. Their ability to absorb or emit light at specific wavelengths can improve the clarity and contrast of images, which is crucial for accurate diagnosis and research applications .

Chemical Synthesis

These compounds are also valuable in synthetic chemistry as intermediates for the construction of complex molecules. Their reactivity can be exploited to form various chemical bonds, enabling the synthesis of a diverse array of chemical entities .

Future Directions

The future directions for research on Imidazo[1,2-a]pyridine-6-carbaldehyde oxime could involve further exploration of its synthesis methods , functionalization strategies , and potential applications in pharmaceutical chemistry .

properties

IUPAC Name

(NE)-N-(imidazo[1,2-a]pyridin-6-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-10-5-7-1-2-8-9-3-4-11(8)6-7/h1-6,12H/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKHIVICLNQTGL-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC=CN2C=C1/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridine-6-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.